5,6-Dihydro Thymine-d6
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Overview
Description
5,6-Dihydro Thymine-d6 is a deuterated analog of a diazinane derivative. Deuterium is a stable isotope of hydrogen, and its incorporation into organic molecules can significantly alter their physical and chemical properties. This compound is of interest in various fields of scientific research due to its unique isotopic composition.
Mechanism of Action
Target of Action
5,6-Dihydro-5-methyluracil-d6, also known as Dihydrothymine-d6, is an intermediate breakdown product of thymine . Thymine is one of the four nucleobases in the nucleic acid of DNA . Therefore, the primary targets of this compound are likely to be the DNA molecules in cells.
Mode of Action
As a deuterium-labeled compound, it is often used as a tracer in drug development processes . Deuterium, a stable isotope of hydrogen, can be incorporated into drug molecules to affect their pharmacokinetic and metabolic profiles .
Biochemical Pathways
5,6-Dihydro-5-methyluracil-d6 is involved in the metabolic pathways of thymine, a key component of DNA . Abnormally high levels of this compound can be toxic , indicating that it may disrupt normal biochemical pathways when present in excess.
Pharmacokinetics
The incorporation of deuterium into drug molecules has been shown to potentially affect their absorption, distribution, metabolism, and excretion (adme) properties . This can impact the bioavailability of the drug, altering its effectiveness and side effect profile .
Result of Action
It is known that abnormally high levels of this compound can be toxic . This suggests that it may cause cellular damage or disruption when present in excess.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dihydro Thymine-d6 typically involves the deuteration of the corresponding non-deuterated diazinane derivative. This can be achieved through several methods:
Catalytic Deuteration: Using a deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C) to replace hydrogen atoms with deuterium.
Deuterated Reagents: Employing deuterated reagents such as deuterated solvents (e.g., D2O) or deuterated reducing agents (e.g., LiAlD4) in the synthesis process.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale catalytic deuteration processes, utilizing high-pressure deuterium gas and efficient catalysts to ensure complete deuteration. The process would be optimized for yield and purity, with stringent quality control measures in place.
Chemical Reactions Analysis
Types of Reactions
5,6-Dihydro Thymine-d6 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of deuterated oxidation products.
Reduction: Reduction reactions can be carried out using deuterated reducing agents like LiAlD4, resulting in further deuterated derivatives.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium deuteroxide (NaOD), replacing specific functional groups with deuterium.
Common Reagents and Conditions
Oxidizing Agents: KMnO4, CrO3
Reducing Agents: LiAlD4, NaBD4
Solvents: D2O, CDCl3
Major Products
The major products formed from these reactions would be deuterated analogs of the original compound, with specific functional groups replaced or modified by deuterium.
Scientific Research Applications
5,6-Dihydro Thymine-d6 has several applications in scientific research:
Chemistry: Used as a tracer in reaction mechanisms to study the kinetic isotope effect, providing insights into reaction pathways and intermediates.
Biology: Employed in metabolic studies to trace the incorporation and transformation of deuterated compounds in biological systems.
Medicine: Investigated for its potential use in drug development, where deuteration can improve the pharmacokinetic properties of therapeutic agents.
Industry: Utilized in the development of deuterated materials with enhanced stability and performance characteristics.
Comparison with Similar Compounds
Similar Compounds
5,6,6-Trideuterio-5-methyl-1,3-diazinane-2,4-dione: A non-deuterated analog with similar structure but different isotopic composition.
5,6,6-Trideuterio-5-(trideuteriomethyl)-1,3-diazepane-2,4-dione: A compound with a similar deuterated structure but a different ring size.
Uniqueness
5,6-Dihydro Thymine-d6 is unique due to its specific deuterium incorporation, which provides distinct advantages in research applications. Its isotopic composition allows for detailed studies of reaction mechanisms and metabolic pathways, making it a valuable tool in various scientific fields.
Properties
IUPAC Name |
5,6,6-trideuterio-5-(trideuteriomethyl)-1,3-diazinane-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O2/c1-3-2-6-5(9)7-4(3)8/h3H,2H2,1H3,(H2,6,7,8,9)/i1D3,2D2,3D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBAKTGXDIBVZOO-LIDOUZCJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNC(=O)NC1=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(C(=O)NC(=O)N1)([2H])C([2H])([2H])[2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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